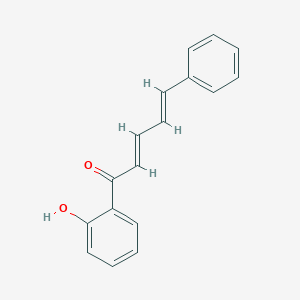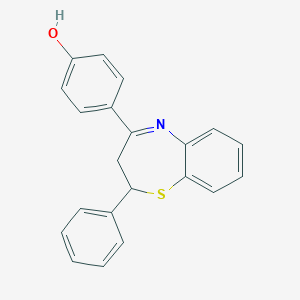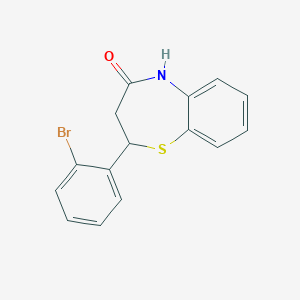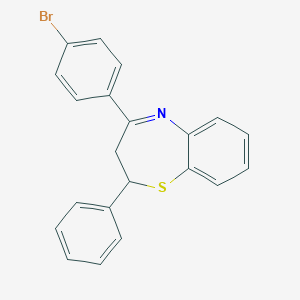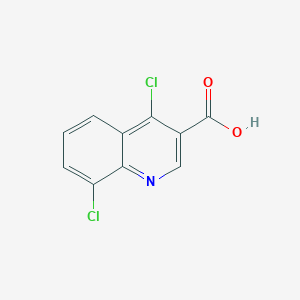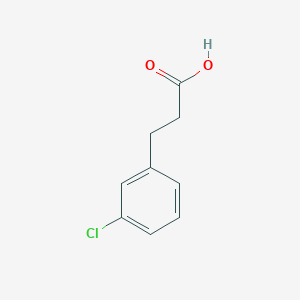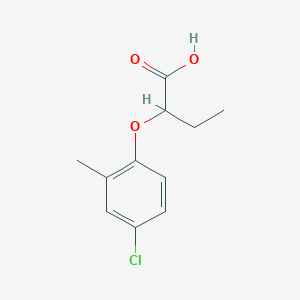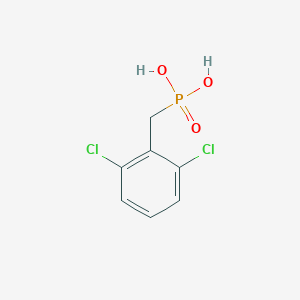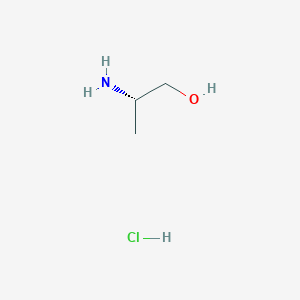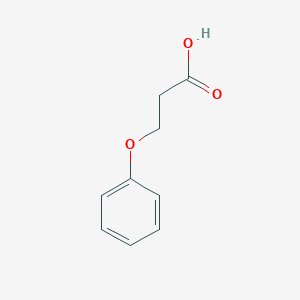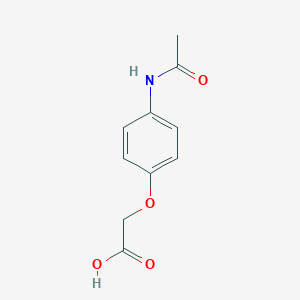acetic acid CAS No. 68802-14-2](/img/structure/B186533.png)
[(Chloroacetyl)amino](phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Chloroacetyl)amino](phenyl)acetic acid, also known as CPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amino acids and is a derivative of phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
[(Chloroacetyl)amino](phenyl)acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antiviral, and anticancer properties. [(Chloroacetyl)amino](phenyl)acetic acid has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.
Wirkmechanismus
[(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to inhibit the replication of viruses by interfering with their replication cycle.
Biochemische Und Physiologische Effekte
[(Chloroacetyl)amino](phenyl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to have antioxidant properties and can scavenge free radicals. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid has been found to have an analgesic effect and can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
[(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. [(Chloroacetyl)amino](phenyl)acetic acid is also stable under standard laboratory conditions. However, [(Chloroacetyl)amino](phenyl)acetic acid has some limitations for lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid is not water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [(Chloroacetyl)amino](phenyl)acetic acid. One potential application is in the development of new anticancer drugs. [(Chloroacetyl)amino](phenyl)acetic acid has been found to be effective against a range of cancer cell lines, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid could be studied for its potential use in the treatment of viral infections. Finally, [(Chloroacetyl)amino](phenyl)acetic acid could be used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Conclusion
[(Chloroacetyl)amino](phenyl)acetic acid is a synthetic compound that has potential therapeutic applications in various fields of medicine. It has been studied for its antimicrobial, antiviral, and anticancer properties, as well as its potential use as a drug delivery system. [(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. While [(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments, it also has some limitations due to its toxicity and limited solubility. Future research could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
[(Chloroacetyl)amino](phenyl)acetic acid can be synthesized by the reaction of chloroacetyl chloride with phenylalanine. The reaction takes place in the presence of a base such as sodium bicarbonate. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol.
Eigenschaften
CAS-Nummer |
68802-14-2 |
|---|---|
Produktname |
[(Chloroacetyl)amino](phenyl)acetic acid |
Molekularformel |
C10H10ClNO3 |
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
2-[(2-chloroacetyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YZOSWXATEQPYKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Andere CAS-Nummern |
68802-14-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



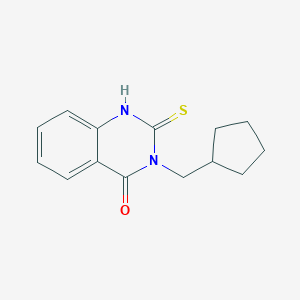
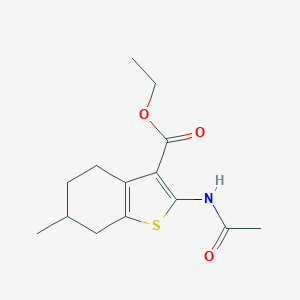
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
